molecular formula C6H12O2 B14617011 1-Methylbutyl formate CAS No. 58368-66-4

1-Methylbutyl formate

Cat. No.: B14617011
CAS No.: 58368-66-4
M. Wt: 116.16 g/mol
InChI Key: JNRQSKFTIYCDIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylbutyl formate, also known as 3-Methylbutyl formate, is an organic compound with the molecular formula C6H12O2. It is an ester formed from the reaction of formic acid and 1-methylbutanol. This compound is known for its pleasant fruity aroma, making it a valuable component in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylbutyl formate can be synthesized through the esterification reaction between formic acid and 1-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method allows for the efficient production of the ester by continuously feeding the reactants into a reactor and removing the product as it forms. The use of a distillation column helps in the separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methylbutyl formate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methylbutyl formate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its role in natural product synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 1-methylbutyl formate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release formic acid and 1-methylbutanol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as its role in flavor and fragrance or its potential therapeutic effects .

Comparison with Similar Compounds

1-Methylbutyl formate can be compared with other similar esters, such as:

Uniqueness: this compound stands out due to its specific fruity aroma, making it particularly valuable in the flavor and fragrance industry. Its chemical properties and reactivity also make it a versatile compound in various scientific and industrial applications .

Properties

CAS No.

58368-66-4

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

pentan-2-yl formate

InChI

InChI=1S/C6H12O2/c1-3-4-6(2)8-5-7/h5-6H,3-4H2,1-2H3

InChI Key

JNRQSKFTIYCDIP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.